![molecular formula C18H15N3O3S3 B2677772 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1170920-11-2](/img/structure/B2677772.png)
5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolopyrimidine derivative. Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known for their various biological activities.
Synthesis Analysis
A common synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . These reactions often involve condensations of certain precursors in a suitable solvent under ultrasonic activation .Molecular Structure Analysis
The molecular structure of such compounds is usually determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving thiazolopyrimidine derivatives can depend on the position and nature of substituents in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their exact structure and functional groups. For example, some thiazolopyrimidine derivatives are solids at room temperature .Scientific Research Applications
Antibacterial and Antitubercular Activities
The compound 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide has shown promise in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial and antitubercular activities. Studies have focused on developing new derivatives through various synthetic pathways to explore their potential as antibacterial and antitubercular agents. For instance, derivatives synthesized by thiophene ring closure and subsequent chemical modifications were tested for their in vitro antibacterial and antitubercular activities, with some compounds displaying significant activity against various pathogens, including Mycobacterium tuberculosis. These findings highlight the compound's role in the development of new therapeutics for bacterial and tubercular infections (Cai et al., 2016), (Azab et al., 2013).
Antitumor Activities
Further research into the compound's derivatives has explored their potential in antitumor activities. Syntheses of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been conducted, leading to compounds with potent antitumor and antibacterial properties. These studies involved a series of synthetic steps to produce derivatives that were subsequently tested against various human tumor cell lines. Some derivatives showed higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, indicating their potential as antitumor agents (Hafez et al., 2017).
Insecticidal Activities
The compound and its derivatives have also been investigated for their insecticidal activities, particularly against agricultural pests. Novel sulfonamide thiazole derivatives have been synthesized and evaluated for their toxic effects on the cotton leafworm, Spodoptera littoralis. Some derivatives exhibited potent toxic effects, highlighting the potential for the development of new insecticidal agents to protect crops from pest damage. These studies contribute to the ongoing search for environmentally safe and effective pest control methods (Soliman et al., 2020).
Future Directions
properties
IUPAC Name |
5-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-9-16(22)21-15(10-25-18(21)19-11)13-4-6-14(7-5-13)20-27(23,24)17-8-3-12(2)26-17/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSXLKLPLCFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

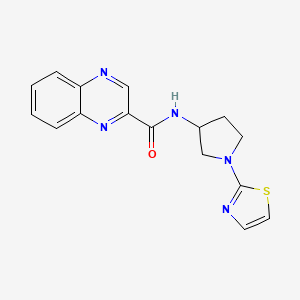
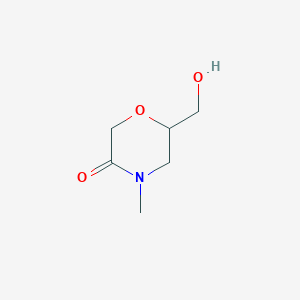
![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)
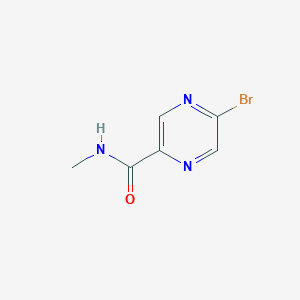
![1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)
![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)
![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)
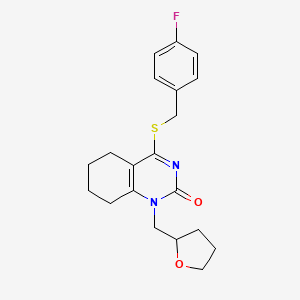
![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)
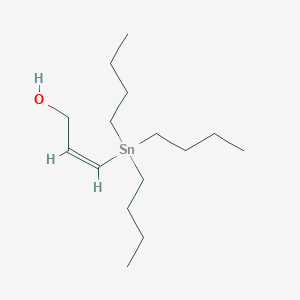
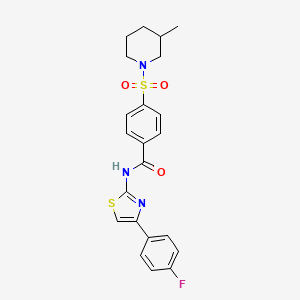
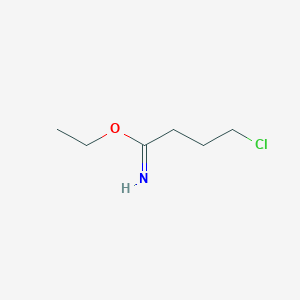
![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)